2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane chemical properties
2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane chemical properties
An In-depth Technical Guide to 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Reactivity
Introduction
2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-butenylboronic acid pinacol ester or homoallylboronic acid pinacol ester, is a bifunctional organoboron compound of significant interest in modern organic synthesis. Its structure incorporates a stable pinacol boronic ester and a terminal alkene, providing two distinct reactive sites for orthogonal chemical transformations. This dual functionality makes it a versatile building block for the construction of complex molecular architectures, particularly in the fields of pharmaceutical discovery and materials science.
The pinacol ester group enhances the stability of the corresponding boronic acid, rendering the compound easier to handle, purify, and store compared to the free boronic acid, which is prone to dehydration and other decomposition pathways.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and key reactivity of this valuable synthetic intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.
PART 1: Physicochemical and Structural Properties
The fundamental properties of a reagent dictate its handling, storage, and application in synthesis. The key identifiers and physicochemical characteristics of 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are summarized below.
Chemical Structure:
Table 1: Core Chemical and Physical Properties | Property | Value | Source | | :--- | :--- | :--- | | IUPAC Name | 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |[2] | | Synonyms | 3-Butenylboronic acid pinacol ester, Homoallylboronic acid pinacol ester |[2] | | CAS Number | 331958-92-0 |[2] | | Molecular Formula | C₁₀H₁₉BO₂ |[2] | | Molecular Weight | 182.07 g/mol |[2] | | Appearance | Typically a clear, colorless to pale yellow liquid | Inferred from similar compounds[3] | | Stability | Sensitive to moisture and strong acids. The pinacol ester provides greater stability against hydrolysis and oxidation compared to the free boronic acid.[1] | | Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent hydrolysis and degradation. | Inferred from supplier data[4] |
PART 2: Synthesis and Spectroscopic Characterization
Synthesis: Hydroboration of 1,3-Butadiene
A primary and efficient route for the synthesis of 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the metal-catalyzed hydroboration of 1,3-butadiene with pinacolborane (HBpin).[4] This reaction leverages the ability of transition metal catalysts, such as those based on rhodium or iridium, to control the regioselectivity of the B-H bond addition across the diene system.[5]
The causality behind this choice of methodology lies in achieving anti-Markovnikov addition, placing the boryl group at the terminal position of one of the double bonds while leaving the other intact, thus preserving the valuable alkene functionality. Iridium catalysts, in particular, are known to provide excellent regioselectivity for the primary linear boronate ester.[5]
Experimental Protocol: Synthesis via Hydroboration
This protocol is a representative procedure based on established methods for catalytic hydroboration.[5]
-
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the iridium catalyst precursor (e.g., [Ir(cod)Cl]₂, 0.5-1 mol%) and the appropriate phosphine ligand.
-
Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) to dissolve the catalyst system.
-
Reagent Addition: Add pinacolborane (1.0 equivalent) to the flask via syringe.
-
Substrate Introduction: Cool the mixture to 0°C. Slowly bubble 1,3-butadiene gas (1.1-1.2 equivalents) through the solution or add a pre-weighed amount of condensed butadiene. Causality: Slow addition and low temperature help control the exothermic reaction and prevent unwanted polymerization or side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by GC-MS or TLC (by oxidizing a small aliquot).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel (pre-treated with a non-polar solvent containing 1% triethylamine to prevent hydrolysis) to yield the pure product.
Spectroscopic Characterization
Verifying the structure and purity of the synthesized product is paramount. The following table outlines the expected spectroscopic data based on the compound's functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Frequency | Rationale |
|---|---|---|---|
| ¹H NMR | =CH₂ (vinyl) | ~5.7-5.9 ppm (m, 1H) | Vinylic proton adjacent to a CH₂ group. |
| =CH₂ (vinyl) | ~4.9-5.1 ppm (m, 2H) | Terminal vinylic protons. | |
| -CH₂-C=C | ~2.1-2.3 ppm (q, 2H) | Allylic protons, coupled to the adjacent CH₂ group. | |
| B-CH₂- | ~0.8-1.0 ppm (t, 2H) | Protons on the carbon directly attached to boron. | |
| -C(CH₃)₂ | ~1.2 ppm (s, 12H) | Twelve equivalent protons of the four methyl groups on the pinacol ring. | |
| ¹³C NMR | C H=CH₂ | ~138-140 ppm | Vinylic carbon. |
| CH=C H₂ | ~114-116 ppm | Terminal vinylic carbon. | |
| -C H₂-C=C | ~35-37 ppm | Allylic carbon. | |
| B-C H₂- | ~20-25 ppm (broad) | Carbon attached to boron; signal is often broad due to quadrupolar relaxation of the ¹¹B nucleus. | |
| C (CH₃)₂ | ~83-84 ppm | Quaternary carbons of the pinacol ring. | |
| -C(C H₃)₂ | ~24-25 ppm | Methyl carbons of the pinacol ring. | |
| ¹¹B NMR | -B(OR)₂ | ~30-34 ppm | Typical shift for a tricoordinate boron atom in a pinacol ester environment.[6] |
| IR (cm⁻¹) | C-H (sp²) | ~3075 | Stretching vibration of vinylic C-H bonds. |
| C-H (sp³) | ~2850-2980 | Stretching vibrations of alkyl C-H bonds. | |
| C=C | ~1640 | Alkene C=C stretching vibration. |
| | B-O | ~1350-1380 | Strong, characteristic B-O stretching vibration of the dioxaborolane ring. |
PART 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane arises from the distinct reactivity of its two functional moieties: the C-B bond and the C=C double bond.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, for which its inventors were awarded the Nobel Prize in Chemistry in 2010.[7] In this reaction, the butenyl group can be transferred from boron to an sp²-hybridized carbon of an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex.
While alkyl boronic esters are generally less reactive than their aryl counterparts, the reaction can be driven to completion with the appropriate choice of catalyst, ligand, and base.[8] The base is crucial as it facilitates the formation of a boronate complex, which enhances the nucleophilicity of the organic group on boron, thereby promoting the key transmetalation step.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for coupling an alkylboronic ester with an aryl bromide.[8]
-
Preparation: In a reaction vial, combine the aryl bromide (1.0 equivalent), 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a sterically demanding phosphine ligand (e.g., Ad₂PⁿBu, 3-6 mol%). Causality: Sterically bulky phosphine ligands favor the formation of highly active monoligated palladium complexes, accelerating the reaction.[8]
-
Base and Solvent: Add a strong base such as lithium tert-butoxide (LiOᵗBu) or potassium phosphate (K₃PO₄) (2.5-3.0 equivalents) and a solvent system, typically a mixture of dioxane and water (e.g., 4:1).
-
Reaction: Seal the vial, purge with argon, and heat the mixture to 80-100°C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the coupled product.
Oxidation of the Carbon-Boron Bond
One of the most fundamental and reliable transformations of boronic esters is the stereospecific oxidation of the carbon-boron bond to a carbon-oxygen bond. This reaction typically employs alkaline hydrogen peroxide and proceeds with complete retention of configuration at the carbon center. This transformation is invaluable for converting the products of hydroboration into alcohols.
The mechanism involves the addition of the hydroperoxide anion to the Lewis acidic boron center, forming a boronate intermediate. This is followed by a 1,2-migration of the alkyl group from the boron to the adjacent oxygen, displacing a hydroxide ion. Subsequent hydrolysis of the resulting borate ester yields the desired alcohol.
Experimental Protocol: Oxidation to But-3-en-1-ol
This is a standard protocol for the oxidation of an alkylboronic ester.
-
Dissolution: Dissolve 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 3M NaOH, 3.0 equivalents).
-
Oxidant Addition: Cool the mixture in an ice bath to 0°C. Slowly add hydrogen peroxide (30% aqueous solution, 3.0 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Causality: The reaction is exothermic; slow addition at low temperature prevents overheating and potential side reactions.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Workup: Dilute the reaction mixture with diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with aqueous sodium thiosulfate (to quench excess peroxide), water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude but-3-en-1-ol can be purified by distillation or flash chromatography.
Reactions of the Terminal Alkene
The but-3-en-1-yl moiety's terminal double bond is available for a wide array of classic alkene transformations. This orthogonality allows for modification of the carbon skeleton while preserving the boronic ester for subsequent cross-coupling reactions. Potential transformations include:
-
Hydrogenation: Selective reduction of the C=C bond to an alkane.
-
Epoxidation: Formation of an epoxide using reagents like m-CPBA.
-
Dihydroxylation: Creation of a diol using OsO₄ or other reagents.
-
Halogenation: Addition of Br₂ or Cl₂ across the double bond.
The choice of reaction conditions is critical to ensure the stability of the pinacol boronic ester, which can be sensitive to strongly acidic or oxidative environments.
PART 4: Safety and Handling
GHS Hazard Information: According to PubChem, 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified with the following hazard statement:
-
H411: Toxic to aquatic life with long-lasting effects.[2]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
As with all boronic esters, avoid contact with water and moisture to prevent hydrolysis. Handle under an inert atmosphere whenever possible.
-
Avoid strong oxidizing agents and strong acids.
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